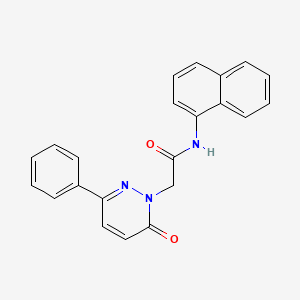

N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide: is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a naphthalene ring, a phenyl group, and a pyridazinone moiety, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the condensation of hydrazine derivatives with diketones or keto acids under reflux conditions.

Introduction of the Phenyl Group: The phenyl group is often introduced via a Friedel-Crafts acylation reaction, using phenyl acyl chloride and an appropriate catalyst such as aluminum chloride.

Attachment of the Naphthalene Ring: The naphthalene ring can be attached through a nucleophilic substitution reaction, where the naphthalene derivative reacts with the intermediate compound formed in the previous steps.

Final Acetylation: The final step involves acetylation to form the acetamide group, typically using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Halogenation reagents like bromine (Br₂) or chlorinating agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH₃).

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted naphthalene and phenyl derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The pyridazinone core is known for its pharmacological properties, and modifications to this structure can lead to the development of new drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials, including polymers and dyes. Its chemical stability and reactivity make it suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound can inhibit or activate these targets, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-(naphthalen-1-yl)-2-(6-oxo-3-methylpyridazin-1(6H)-yl)acetamide

- N-(naphthalen-1-yl)-2-(6-oxo-3-ethylpyridazin-1(6H)-yl)acetamide

- N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propionamide

Uniqueness

Compared to similar compounds, N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenyl group at the 3-position of the pyridazinone ring and the naphthalene ring at the N-position provides a unique combination of steric and electronic effects, making it a valuable compound for further research and development.

Actividad Biológica

N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound belonging to the pyridazine derivative class, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound primarily stems from its interactions with various molecular targets. The compound has been identified as a multi-target inhibitor, particularly against enzymes such as carbonic anhydrases (CAs), cyclooxygenase (COX), and lipoxygenase (5-LOX).

- Inhibition of Carbonic Anhydrases : The compound has shown significant inhibitory effects on several human carbonic anhydrase isoforms (hCA II, hCA IX, and hCA XII). Inhibitory constants (KI) for these isoforms have been reported in the low nanomolar range, indicating potent activity. For instance, one study found that certain pyridazine derivatives exhibited KI values as low as 5.3 nM against hCA II .

- Cyclooxygenase Inhibition : this compound also acts as a COX inhibitor, which is crucial for the development of anti-inflammatory drugs. The selectivity towards COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Lipoxygenase Inhibition : The compound's ability to inhibit 5-LOX further contributes to its anti-inflammatory profile. By blocking this enzyme, it can reduce leukotriene production, which is involved in inflammatory responses .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological effectiveness. Modifications to the pyridazine ring and the naphthalene moiety have been shown to enhance inhibitory potency against target enzymes.

| Compound | Target Enzyme | Inhibition Constant (KI) |

|---|---|---|

| This compound | hCA II | 5.3 nM |

| Benzyloxy derivative | hCA IX | 4.9 nM |

| Sulfonate derivative | hCA XII | 8.7 nM |

This table summarizes some key findings regarding the inhibitory activities of various derivatives related to the compound.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of pyridazine derivatives, including this compound, highlighting their potential as anti-inflammatory agents:

- Anti-inflammatory Activity : A comparative study demonstrated that certain derivatives showed superior anti-inflammatory effects with reduced side effects compared to traditional NSAIDs. The research indicated that modifications to the phenyl and pyridazine components significantly influenced the compounds' efficacy .

- Cancer Research : In vitro studies have shown that pyridazine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The inhibition of hCA IX is particularly noteworthy due to its association with tumor progression .

- PDE4 Inhibition : Some derivatives have also been investigated for their potential as phosphodiesterase 4 (PDE4) inhibitors, which are relevant in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Propiedades

IUPAC Name |

N-naphthalen-1-yl-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-21(23-20-12-6-10-16-7-4-5-11-18(16)20)15-25-22(27)14-13-19(24-25)17-8-2-1-3-9-17/h1-14H,15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVYEJDWEWGWEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.